Methyl 1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl Methyl 1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl
Brand Name: Vulcanchem
CAS No.:
VCID: VC17464832
InChI: InChI=1S/C20H20N2O3.ClH/c1-24-13-7-5-6-12(10-13)18-19-15(11-17(22-18)20(23)25-2)14-8-3-4-9-16(14)21-19;/h3-10,17-18,21-22H,11H2,1-2H3;1H
SMILES:
Molecular Formula: C20H21ClN2O3
Molecular Weight: 372.8 g/mol

Methyl 1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl

CAS No.:

Cat. No.: VC17464832

Molecular Formula: C20H21ClN2O3

Molecular Weight: 372.8 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl -

Specification

Molecular Formula C20H21ClN2O3
Molecular Weight 372.8 g/mol
IUPAC Name methyl 1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride
Standard InChI InChI=1S/C20H20N2O3.ClH/c1-24-13-7-5-6-12(10-13)18-19-15(11-17(22-18)20(23)25-2)14-8-3-4-9-16(14)21-19;/h3-10,17-18,21-22H,11H2,1-2H3;1H
Standard InChI Key ACFFCLAMEBNMPK-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=C1)C2C3=C(CC(N2)C(=O)OC)C4=CC=CC=C4N3.Cl

Introduction

Chemical Structure and Nomenclature

The IUPAC name of this compound is methyl 1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate hydrochloride, reflecting its β-carboline core fused with a piperidine ring . The molecular formula is C20H21ClN2O3\text{C}_{20}\text{H}_{21}\text{ClN}_{2}\text{O}_{3}, with the following structural features:

  • A 3-methoxyphenyl substituent at position 1 of the tetrahydro-β-carboline skeleton.

  • A methyl ester group at position 3.

  • A hydrochloride salt improving stability and solubility in polar solvents .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight372.8 g/mol
Molecular FormulaC20H21ClN2O3\text{C}_{20}\text{H}_{21}\text{ClN}_{2}\text{O}_{3}
Purity≥95%
SolubilityLikely soluble in polar solvents (e.g., DMSO, methanol)

Synthesis and Structural Optimization

Pictet–Spengler Reaction as the Primary Route

The compound is synthesized via the Pictet–Spengler reaction, a two-step process involving condensation of tryptophan derivatives with aldehydes or ketones, followed by cyclization . In a typical procedure:

  • Tryptophan methyl ester reacts with 3-methoxybenzaldehyde in a mixture of acetic acid and dichloromethane under reflux .

  • The intermediate undergoes acid-catalyzed cyclization to form the tetrahydro-β-carboline core .

  • The hydrochloride salt is precipitated by treating the freebase with hydrochloric acid .

This method, optimized in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), achieves high yields (>80%) due to HFIP’s dual role as a solvent and catalyst .

Structural Modifications and SAR Insights

Structure-activity relationship (SAR) studies on analogous THβCs reveal that:

  • N1-substituents (e.g., 3-methoxyphenyl) enhance antifungal activity by improving lipid membrane interactions .

  • Ester groups at position 3 increase bioavailability compared to carboxylic acids .

  • Piperidine nitrogen substitutions influence potency; alkyl chains (e.g., octyl) outperform acyl groups in antifungal assays .

Biological Activities and Mechanisms

Hazard CategoryGHS CodePrecautionary Measures
Skin IrritationH315Wear gloves; wash skin post-handling
Eye IrritationH319Use safety goggles
Respiratory IrritationH335Use in well-ventilated areas

Exposure Management

  • Inhalation: Move to fresh air; seek medical attention if symptoms persist .

  • Skin Contact: Wash with soap and water; remove contaminated clothing .

  • Eye Contact: Rinse with water for 15 minutes; consult an ophthalmologist .

Research Applications and Future Directions

Current Uses

  • Antifungal Agent Development: As a lead compound for agricultural fungicides .

  • Neurological Studies: Probe for serotonin receptor binding assays .

Knowledge Gaps and Opportunities

  • In Vivo Toxicity Profiles: No data on chronic exposure or carcinogenicity .

  • Mechanistic Studies: Elucidate molecular targets via proteomics or CRISPR screening.

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